
Methyl 2-(4-oxo-1,4-dihydroquinazolin-2-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate is a chemical compound with the molecular formula C16H12N2O3. It is a derivative of quinazolinone, a class of compounds known for their diverse biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate typically involves the reaction of anthranilic acid derivatives with phthalic anhydride and anilines in the presence of a catalyst. One-pot, eco-friendly, three-component syntheses have been developed, employing water as a solvent, making the process environmentally friendly . The reaction conditions are simple to set up, and the yields are excellent.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as using water as a solvent and avoiding hazardous reagents, are likely to be applied to scale up the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazolinone.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and ester groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions typically occur under mild to moderate conditions, with temperatures ranging from room temperature to 100°C .
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Aplicaciones Científicas De Investigación
Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex quinazolinone derivatives.
Biology: The compound has been studied for its potential antifungal and antibacterial properties.
Mecanismo De Acción
The mechanism of action of Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate involves its interaction with various molecular targets and pathways. The quinazolinone ring system can interact with enzymes and receptors, modulating their activity. For example, it can inhibit enzymes involved in cancer cell proliferation or inflammation . The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-oxo-3,4-dihydroquinazolin-2-yl)-N-arylbenzamides: These compounds share a similar quinazolinone core and exhibit comparable biological activities.
4-Hydroxy-2-quinolones: These compounds have a similar structure and are known for their pharmaceutical applications.
2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-2-yl}benzoate: This compound is another quinazolinone derivative with potential medicinal uses.
Uniqueness
Methyl 2-(4-oxo-3,4-dihydroquinazolin-2-yl)benzoate is unique due to its specific ester and quinazolinone functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
83800-87-7 |
|---|---|
Fórmula molecular |
C16H12N2O3 |
Peso molecular |
280.28 g/mol |
Nombre IUPAC |
methyl 2-(4-oxo-3H-quinazolin-2-yl)benzoate |
InChI |
InChI=1S/C16H12N2O3/c1-21-16(20)11-7-3-2-6-10(11)14-17-13-9-5-4-8-12(13)15(19)18-14/h2-9H,1H3,(H,17,18,19) |
Clave InChI |
YQZDLDCLRPNAKI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC=C1C2=NC3=CC=CC=C3C(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


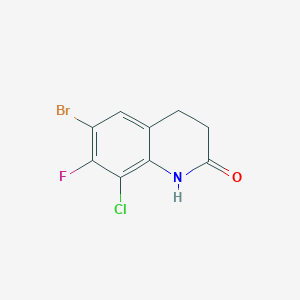
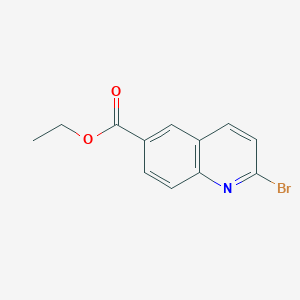
![4-Ethoxy-7,8-dimethoxyfuro[2,3-b]quinoline](/img/structure/B11848235.png)
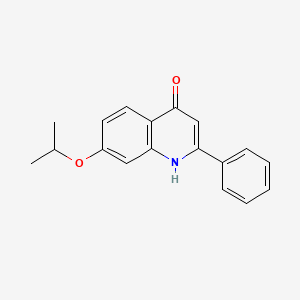


![5-Amino-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11848254.png)
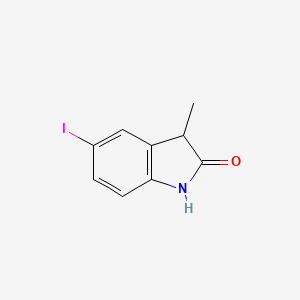


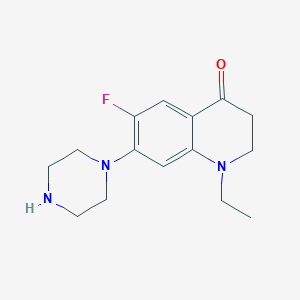
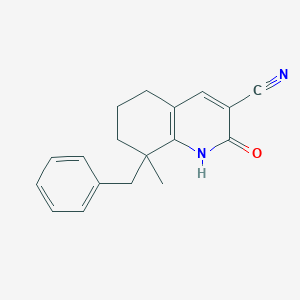
![tert-Butyl methyl((1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methyl)carbamate](/img/structure/B11848285.png)
![2-Chloro-6-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11848292.png)
